N-[2-(1H-indol-3-yl)ethyl]-3-(7-methoxy-1H-indol-1-yl)propanamide
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Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-3-(7-methoxy-1H-indol-1-yl)propanamide is a compound that features two indole moieties connected by an ethyl and a propanamide linker Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-3-(7-methoxy-1H-indol-1-yl)propanamide typically involves the coupling of tryptamine derivatives with carboxylic acids or their derivatives. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include:
Reactants: Tryptamine and a carboxylic acid derivative.
Catalyst: DCC.
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-3-(7-methoxy-1H-indol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole moieties can be oxidized to form corresponding oxindoles.
Reduction: The amide bond can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the indole rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of oxindoles.
Reduction: Formation of amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-3-(7-methoxy-1H-indol-1-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-3-(7-methoxy-1H-indol-1-yl)propanamide involves its interaction with specific molecular targets. The indole moieties can interact with various enzymes and receptors, modulating their activity. For example, indole derivatives are known to inhibit certain enzymes involved in inflammation and cancer progression. The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: A compound with similar structural features but different substituents on the indole rings.
N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another indole derivative with a naphthalene moiety.
N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide: A compound with a biphenyl moiety.
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-3-(7-methoxy-1H-indol-1-yl)propanamide is unique due to the presence of two indole moieties, which can confer distinct biological activities. The methoxy group on one of the indole rings can also influence its chemical reactivity and interaction with biological targets.
Properties
Molecular Formula |
C22H23N3O2 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-3-(7-methoxyindol-1-yl)propanamide |
InChI |
InChI=1S/C22H23N3O2/c1-27-20-8-4-5-16-10-13-25(22(16)20)14-11-21(26)23-12-9-17-15-24-19-7-3-2-6-18(17)19/h2-8,10,13,15,24H,9,11-12,14H2,1H3,(H,23,26) |
InChI Key |
PUFJJJDOYRPJEM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N(C=C2)CCC(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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